molecular formula C24H26ClNO B4111312 N-(2-chlorophenyl)-2-(3-phenyl-1-adamantyl)acetamide

N-(2-chlorophenyl)-2-(3-phenyl-1-adamantyl)acetamide

Cat. No. B4111312
M. Wt: 379.9 g/mol
InChI Key: HERUZYSMOFLUQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorophenyl)-2-(3-phenyl-1-adamantyl)acetamide, also known as CL-220, is a synthetic compound that has gained attention in the scientific community due to its potential pharmacological properties. CL-220 is a member of the adamantane family, which is a class of compounds known for their antiviral, antitumor, and antiparkinsonian activities. In

Mechanism of Action

The exact mechanism of action of N-(2-chlorophenyl)-2-(3-phenyl-1-adamantyl)acetamide is not fully understood, but it is believed to act on multiple targets within cells. Studies have shown that N-(2-chlorophenyl)-2-(3-phenyl-1-adamantyl)acetamide can inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Inhibition of HDACs can lead to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells. N-(2-chlorophenyl)-2-(3-phenyl-1-adamantyl)acetamide has also been shown to inhibit the replication of the influenza virus by interfering with the viral nucleoprotein.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-2-(3-phenyl-1-adamantyl)acetamide has been shown to have several biochemical and physiological effects. In vitro studies have shown that N-(2-chlorophenyl)-2-(3-phenyl-1-adamantyl)acetamide can induce cell cycle arrest and apoptosis in cancer cells. N-(2-chlorophenyl)-2-(3-phenyl-1-adamantyl)acetamide has also been shown to inhibit the migration and invasion of cancer cells. In vivo studies have shown that N-(2-chlorophenyl)-2-(3-phenyl-1-adamantyl)acetamide can reduce tumor growth in mouse models of breast and lung cancer. N-(2-chlorophenyl)-2-(3-phenyl-1-adamantyl)acetamide has also been shown to have neuroprotective effects in a mouse model of Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of N-(2-chlorophenyl)-2-(3-phenyl-1-adamantyl)acetamide is its broad-spectrum antiviral and antitumor activity. N-(2-chlorophenyl)-2-(3-phenyl-1-adamantyl)acetamide has been shown to be effective against multiple types of cancer and viral infections. Another advantage is its low toxicity, as it has been shown to have minimal side effects in animal studies. However, one limitation of N-(2-chlorophenyl)-2-(3-phenyl-1-adamantyl)acetamide is its limited solubility in water, which can make it difficult to administer in vivo. Another limitation is the lack of clinical studies, which makes it difficult to assess its safety and efficacy in humans.

Future Directions

There are several future directions for the study of N-(2-chlorophenyl)-2-(3-phenyl-1-adamantyl)acetamide. One direction is the development of more efficient synthesis methods to increase the yield and purity of N-(2-chlorophenyl)-2-(3-phenyl-1-adamantyl)acetamide. Another direction is the investigation of the mechanism of action of N-(2-chlorophenyl)-2-(3-phenyl-1-adamantyl)acetamide, which could lead to the identification of new targets for cancer and viral therapies. Additionally, more in vivo studies are needed to assess the safety and efficacy of N-(2-chlorophenyl)-2-(3-phenyl-1-adamantyl)acetamide in animal models. Finally, clinical trials are needed to evaluate the potential of N-(2-chlorophenyl)-2-(3-phenyl-1-adamantyl)acetamide as a therapeutic agent in humans.

Scientific Research Applications

N-(2-chlorophenyl)-2-(3-phenyl-1-adamantyl)acetamide has been studied for its potential use in the treatment of various diseases, including cancer, Parkinson's disease, and viral infections. In vitro studies have shown that N-(2-chlorophenyl)-2-(3-phenyl-1-adamantyl)acetamide has antiproliferative activity against several cancer cell lines, including breast, lung, and prostate cancer. N-(2-chlorophenyl)-2-(3-phenyl-1-adamantyl)acetamide has also been shown to have antiviral activity against the influenza virus and herpes simplex virus.

properties

IUPAC Name

N-(2-chlorophenyl)-2-(3-phenyl-1-adamantyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26ClNO/c25-20-8-4-5-9-21(20)26-22(27)15-23-11-17-10-18(12-23)14-24(13-17,16-23)19-6-2-1-3-7-19/h1-9,17-18H,10-16H2,(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HERUZYSMOFLUQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)C4=CC=CC=C4)CC(=O)NC5=CC=CC=C5Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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